
2,3,5-Tribromo-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tribromo-4-methylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of bromine atoms and a methyl group on the pyridine ring can significantly influence the reactivity and electronic properties of the molecule.
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through various methods. For instance, the bromination of 1-methyl-6-bromopyridone-2 in glacial acetic acid leads to the formation of 1-methyl-3,5,6-tribromopyridone-2, which can be further converted into 2,3,5,6-tetrabromopyridine, indicating the positions of the bromine atoms . Additionally, the synthesis of 2-methylpyridines has been demonstrated through a [3 + 2 + 1] annulation process using aryl methyl ketoxime acetates and triethylamine, with iodine triggering the N-O bond cleavage and facilitating the introduction of methyl groups . Although these methods do not directly describe the synthesis of 2,3,5-Tribromo-4-methylpyridine, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of brominated pyridines can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, a related compound, has been determined, revealing dimeric forms due to non-bonding interactions between selenium and hydrogen atoms . This suggests that the molecular structure of 2,3,5-Tribromo-4-methylpyridine would also exhibit interesting features due to the presence of substituents on the pyridine ring.
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, such as metal-catalyzed substitutions, metal-halogen exchanges, and reactions with electrophiles . The presence of bromine atoms makes them suitable for further functionalization through cross-coupling reactions. The reactivity of 2,3,5-Tribromo-4-methylpyridine would be influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the methyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their substituents. For instance, the introduction of bromine atoms increases the density and molecular weight, while the presence of a methyl group can affect the boiling point and solubility. The electronic properties, such as the ability to participate in charge-transfer interactions, are also affected, as seen in the study of platinum complexes of trisubstituted terpyridines . The tribromo and methyl substituents in 2,3,5-Tribromo-4-methylpyridine would contribute to its unique physical and chemical properties, making it a compound of interest for further study.
科学的研究の応用
Field: Chemistry
2,3,5-Tribromo-4-methylpyridine is used in the field of chemistry, particularly in the synthesis of novel pyridine-based derivatives .
Application Summary
The compound is used in a Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Methods of Application
The Suzuki cross-coupling reaction is catalyzed by palladium . The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction yields a series of novel pyridine derivatives in moderate to good yield .
Results and Outcomes
The reaction results in the synthesis of novel pyridine derivatives . These derivatives were analyzed using Density Functional Theory (DFT) studies, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
Safety And Hazards
特性
IUPAC Name |
2,3,5-tribromo-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAJINJCRPCNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406213 |
Source


|
| Record name | 2,3,5-tribromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tribromo-4-methylpyridine | |
CAS RN |
3430-25-9 |
Source


|
| Record name | Pyridine, 2,3,5-tribromo-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-tribromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

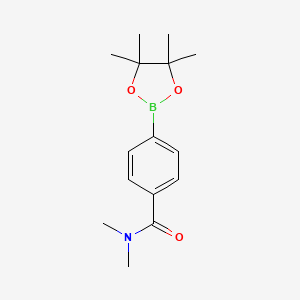
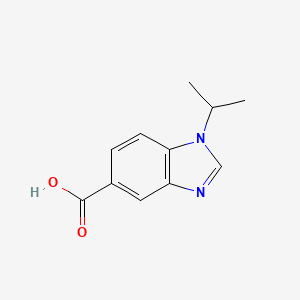


![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)



![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)
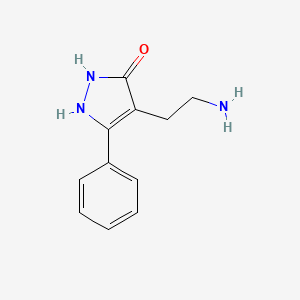
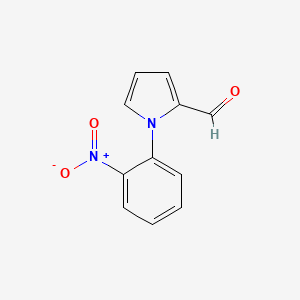
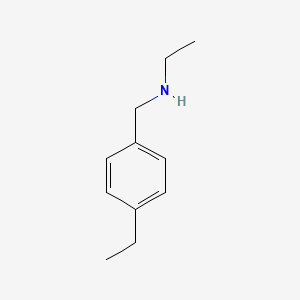
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)